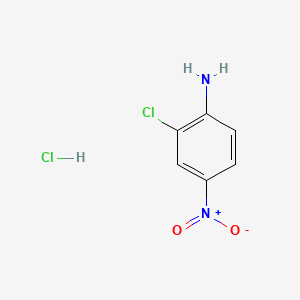
2-chloro-4-nitroaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitroaniline;hydrochloride is a nitroaromatic compound with the molecular formula C6H5ClN2O2. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . This compound is also known for its poor biodegradability, making it a black-listed substance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. One method involves directly inputting chlorine gas into a diluted hydrochloric acid medium at temperatures between -20 and 10°C. The p-nitroaniline and chlorine gas are present in a molar ratio of 1:1-1.1 . This method is advantageous due to its simplicity, high yield, low production cost, and lack of wastewater discharge .
Industrial Production Methods
Industrial production methods for 2-chloro-4-nitroaniline often involve the use of high-pressure ammonolysis reactions in a strong aqua medium or chlorination in a diluted hydrochloric acid medium under cold conditions . These methods ensure the production of high-quality 2-chloro-4-nitroaniline with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different products.
Reduction: Can be reduced to form 4-amino-3-chlorophenol.
Substitution: Undergoes substitution reactions, such as diazotization, to form compounds like 1,4-dinitrobenzene and nitrophenylarsonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, phosgene, and various oxidizing agents . The conditions for these reactions vary, with some requiring specific temperatures and solvents to achieve the desired products.
Major Products Formed
Major products formed from these reactions include 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, and 1,4-dinitrobenzene .
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and corrosion inhibitors.
Biology: Studied for its biodegradation pathways by aerobic bacteria.
Medicine: Used in the synthesis of niclosamide, a molluscicide.
Industry: Employed in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-4-nitroaniline involves its degradation by aerobic bacteria, such as Rhodococcus sp. strain MB-P1. The degradation process includes the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of the degradation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-chloro-4-nitroaniline include:
4-chloro-2-nitroaniline: Another isomer with similar applications in dye synthesis and industrial processes.
2,6-dichloro-4-nitroaniline: Used in similar industrial applications and synthesized through chlorination reactions.
Uniqueness
2-chloro-4-nitroaniline is unique due to its specific molecular structure, which allows it to undergo distinct chemical reactions and degradation pathways. Its use as an intermediate in the synthesis of niclosamide and its poor biodegradability further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
618-99-5 |
|---|---|
Molekularformel |
C6H6Cl2N2O2 |
Molekulargewicht |
209.03 g/mol |
IUPAC-Name |
2-chloro-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-5-3-4(9(10)11)1-2-6(5)8;/h1-3H,8H2;1H |
InChI-Schlüssel |
IOOGZWVFQQSSGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
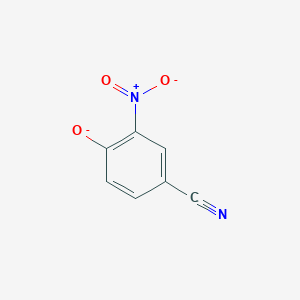
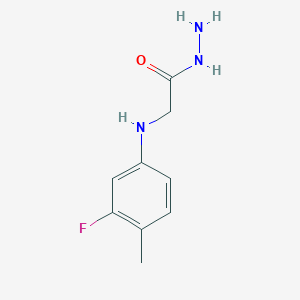
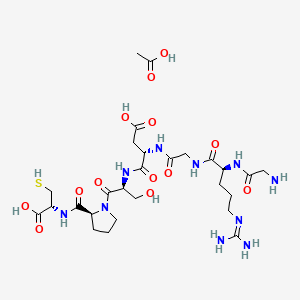
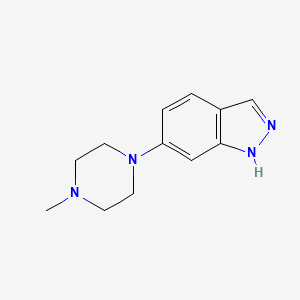
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
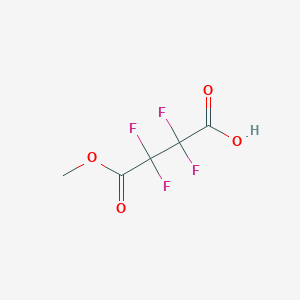
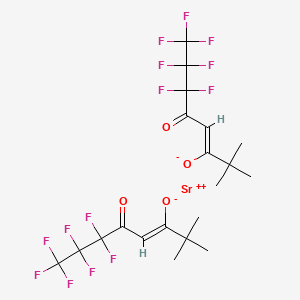
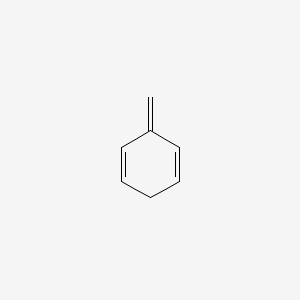
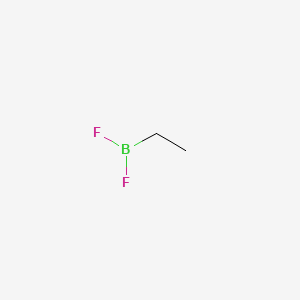
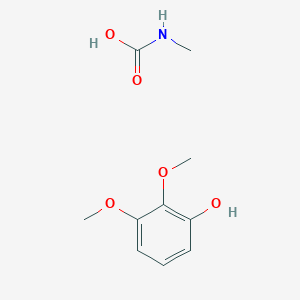
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
